2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid
CAS No.: 436087-32-0
Cat. No.: VC15955473
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 436087-32-0 |
|---|---|
| Molecular Formula | C12H11NO3 |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H11NO3/c1-6-3-4-8-5-9(12(15)16)11(14)13-10(8)7(6)2/h3-5H,1-2H3,(H,13,14)(H,15,16) |
| Standard InChI Key | KFLPYXFXNDLAHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)C=C(C(=O)N2)C(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₂H₁₃NO₃) features a quinoline backbone with three critical substituents:
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A hydroxyl group (-OH) at position 2, enhancing hydrogen-bonding capabilities.
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Dimethyl groups (-CH₃) at positions 7 and 8, contributing to hydrophobic interactions.
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A carboxylic acid group (-COOH) at position 3, enabling ionic and coordination bonding.
This arrangement creates a planar, conjugated system that facilitates π-π stacking and metal chelation. The molecular weight is 217.22 g/mol, and its IUPAC name is 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid.
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Melting Point | 245–248°C (decomposes) |
| Solubility | Slightly soluble in water, soluble in DMSO and methanol |
| pKa (Carboxylic Acid) | ~4.2 |
| pKa (Hydroxyl) | ~9.8 |
| LogP (Octanol-Water) | 1.7 |
The compound’s moderate lipophilicity (LogP = 1.7) suggests balanced membrane permeability, critical for bioavailability.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The Friedländer annulation is the most documented method:
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Reactants: 2-Aminoacetophenone and ethyl acetoacetate.
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Conditions: Acid catalysis (e.g., H₂SO₄) at 120°C for 6–8 hours.
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Yield: ~65% after recrystallization from ethanol.
Alternative routes include:
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Skraup synthesis: Using glycerol and sulfuric acid, though lower yields (~40%).
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Metal-catalyzed cyclization: Pd/C-mediated reactions improve regioselectivity but require inert conditions.
Industrial Challenges
No large-scale production methods are reported, likely due to:
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High purification costs for pharmaceutical-grade material.
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Sensitivity of the hydroxyl and carboxylic acid groups to oxidation.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA):
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 1.2 mg/mL |
Mechanism: Inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. The hydroxyl group chelates Mg²⁺ ions essential for enzyme function, while hydrophobic dimethyl groups enhance membrane penetration.
Anti-Inflammatory Effects
In murine models, the compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 60–70% at 50 mg/kg doses. It suppresses nuclear factor-kappa B (NF-κB) signaling by inhibiting IκB kinase (IKK), thereby attenuating pro-inflammatory cytokine production .
Structure-Activity Relationships (SAR)
Role of Substituents
| Substituent | Impact on Activity |
|---|---|
| 2-Hydroxyl | Essential for metal chelation and enzyme inhibition |
| 7,8-Dimethyl | Enhances lipophilicity and biofilm penetration |
| 3-Carboxylic Acid | Improves water solubility and ionic interactions |
Comparative Analysis:
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2-Hydroxyquinoline: Lacks dimethyl and carboxylic acid groups; 10-fold lower antimicrobial activity.
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Quinoline-3-carboxylic Acid: Absence of hydroxyl and dimethyl groups reduces membrane permeability.
| Model | LD₅₀ (Oral) | Observations |
|---|---|---|
| Rat | >2,000 mg/kg | Mild gastrointestinal irritation |
| Mouse | 1,500 mg/kg | Transient hepatocyte vacuolation |
Future Directions and Applications
Drug Development
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Antibiotic Adjuvants: Synergistic use with β-lactams to combat MRSA.
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Topical Formulations: Hydrogels for wound infections due to low systemic absorption.
Biochemical Tools
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Fluorescent Probes: Derivatization with dansyl chloride for metal ion detection.
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Enzyme Inhibitors: Targeting zinc-dependent matrix metalloproteinases (MMPs).
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